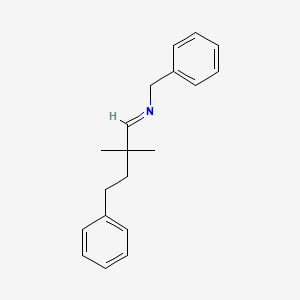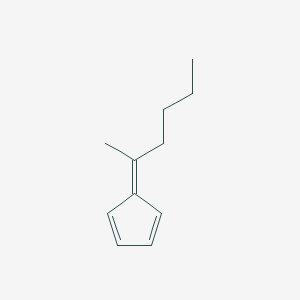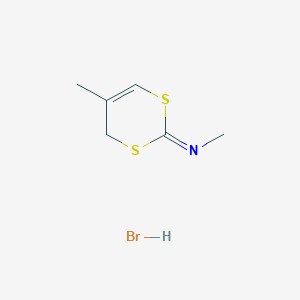
7-Ethoxy-3,7-dimethyloct-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-3,7-dimethyloct-2-en-1-ol is an organic compound with the molecular formula C12H24O2 It is a derivative of 3,7-dimethyloct-2-en-1-ol, where an ethoxy group is attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3,7-dimethyloct-2-en-1-ol typically involves the alkylation of 3,7-dimethyloct-2-en-1-ol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl iodide. The general reaction scheme is as follows:
3,7-dimethyloct-2-en-1-ol+ethyl iodidesodium hydridethis compound+sodium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxy-3,7-dimethyloct-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-ethoxy-3,7-dimethyloct-2-enal or 7-ethoxy-3,7-dimethyloctanoic acid.
Reduction: Formation of 7-ethoxy-3,7-dimethyloctan-1-ol.
Substitution: Formation of 7-substituted-3,7-dimethyloct-2-en-1-ol derivatives.
Applications De Recherche Scientifique
7-Ethoxy-3,7-dimethyloct-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the fragrance industry due to its pleasant odor, and as an intermediate in the synthesis of flavoring agents.
Mécanisme D'action
The mechanism of action of 7-ethoxy-3,7-dimethyloct-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The ethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid bilayers and potentially disrupting microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyloct-2-en-1-ol: The parent compound without the ethoxy group.
7-Methoxy-3,7-dimethyloct-2-en-1-ol: Similar structure with a methoxy group instead of an ethoxy group.
3,7-Dimethyloct-7-en-1-ol: A structural isomer with the double bond at a different position.
Uniqueness
7-Ethoxy-3,7-dimethyloct-2-en-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility in organic solvents and alter its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
59763-15-4 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
7-ethoxy-3,7-dimethyloct-2-en-1-ol |
InChI |
InChI=1S/C12H24O2/c1-5-14-12(3,4)9-6-7-11(2)8-10-13/h8,13H,5-7,9-10H2,1-4H3 |
Clé InChI |
REKGWCWCTWLPJS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C)CCCC(=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)
![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)


![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)

![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)


